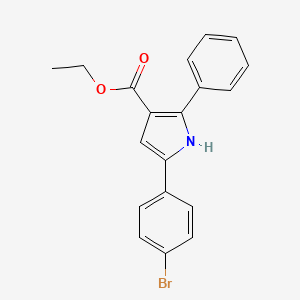

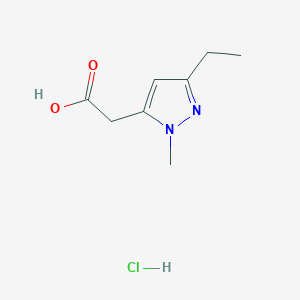

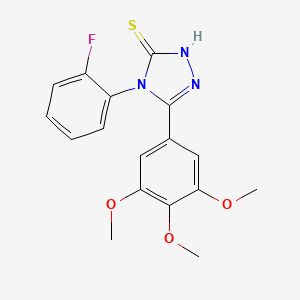

1-(cyclopropylsulfonyl)-N-(4-fluorophenethyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclopropylsulfonyl)-N-(4-fluorophenethyl)azetidine-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is an azetidine derivative that is structurally similar to other compounds that have been shown to have various biological activities. In

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Activity Research has led to the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety, which demonstrate significant in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells. Some derivatives showcased over 70% growth inhibition in all tested cancer cell lines, with the substituent group on the pyrimidine ring notably affecting anti-proliferative activity. Additionally, these molecules exhibited potent antimicrobial activity, particularly those with fluoro/chloro groups, while showing negligible toxicity to benign Vero cells (Gokhale, Dalimba, & Kumsi, 2017).

Polymer Synthesis Activated monomer polymerization of N-sulfonylazetidine has been explored, where potassium(azetidin-1-ylsulfonyl) methanide undergoes spontaneous anionic ring-opening polymerization at room temperature. This process leads to polymers with sulfonyl groups incorporated into their backbone, highlighting a novel approach to synthesizing semicrystalline and amorphous polymers with potential for unique material properties (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Fluorination Agents The development of thermally stable phenylsulfur trifluorides as versatile, safe, and easy-to-handle fluorinating agents has been a significant advancement. These agents exhibit high stability against water and superior deoxofluorinating capabilities compared to existing reagents. Their diverse fluorination capabilities, including high-yield and stereoselective transformations, are expected to benefit academic and industrial applications in drug discovery and other areas requiring fluorinated compounds (Umemoto, Singh, Xu, & Saito, 2010).

Insecticide Development Flubendiamide, featuring a sulfonylalkyl group, showcases extremely potent insecticidal activity, especially against lepidopterous pests. Its novel chemical structure and mode of action distinguish it from existing insecticides, making it a promising agent for integrated pest management programs (Tohnishi et al., 2005).

Enzyme Inhibition Fluorine-containing sulfonamide derivatives have demonstrated efficient inhibition of carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential antimycobacterial agents with novel mechanisms of action. These inhibitors could contribute to treatments for diseases where the pathogen has developed resistance to conventional drugs (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonyl-N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3S/c16-13-3-1-11(2-4-13)7-8-17-15(19)12-9-18(10-12)22(20,21)14-5-6-14/h1-4,12,14H,5-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKKRUOFMLIBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid](/img/structure/B2558544.png)

![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)

![6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide](/img/structure/B2558550.png)

![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2558556.png)

![2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2558560.png)